Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate
Overview
Description
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial activity against various pathogens , suggesting that their targets may be microbial proteins or enzymes.
Mode of Action
This is a common mechanism of action for many antimicrobial agents .
Biochemical Pathways
Given the antimicrobial activity of benzoxazole derivatives , it’s likely that the compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis or DNA replication.
Result of Action
Based on the antimicrobial activity of benzoxazole derivatives , the compound likely leads to the death of microbial cells by disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce apoptosis and inhibit cell proliferation . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in malignant cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression. For instance, the compound has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This interaction can alter metabolic flux and affect the levels of metabolites within the cell. The compound’s metabolism often results in the formation of active or inactive metabolites, which can further influence cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution pattern of this compound is crucial for its activity, as it determines the concentration of the compound in different tissues and organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its function. It is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it allows for precise interactions with target biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-1,3-benzoxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, potassium carbonate (K2CO3) as a base, and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is often carried out under argon atmosphere with blue LED light irradiation .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to be efficient, eco-friendly, and capable of producing high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K2CO3.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (1,3-benzoxazol-5-yl)acetate: A closely related compound with similar chemical properties.
2-methyl-1,3-benzoxazol-5-amine: Another benzoxazole derivative with distinct biological activities.
Uniqueness
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-methyl-1,3-benzoxazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-12-9-5-8(6-11(13)14-2)3-4-10(9)15-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHHAGGQUOXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231337 | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-51-2 | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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